molecular formula C17H10Cl2N4S B2662735 (E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477197-59-4

(E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2662735
CAS No.: 477197-59-4
M. Wt: 373.26
InChI Key: BYRKPKKGRSNWTF-HZHRSRAPSA-N
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Description

The compound (E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS: 477197-59-4) is a thiazole derivative characterized by its unique structural features:

  • E-configuration: Ensures spatial orientation of the carbohydrazonoyl cyanide group, critical for molecular interactions.
  • 2,5-Dichlorophenyl substituent: Enhances lipophilicity and steric bulk, influencing binding affinity and metabolic stability.
  • Carbohydrazonoyl cyanide group: A polar functional group that may participate in hydrogen bonding or act as a reactive pharmacophore.

This compound is part of a broader class of agrochemical and pharmaceutical candidates, with structural analogs showing pesticidal and antimicrobial activities .

Properties

IUPAC Name

(2E)-N-(2,5-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N4S/c18-12-6-7-13(19)14(8-12)22-23-15(9-20)17-21-16(10-24-17)11-4-2-1-3-5-11/h1-8,10,22H/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRKPKKGRSNWTF-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the phenyl and dichlorophenyl groups via substitution reactions. The final step often involves the addition of the carbohydrazonoyl cyanide group under controlled conditions to ensure the correct (E)-configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial to ensure high yield and purity. Solvent extraction and recrystallization are common techniques used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenyl and dichlorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties . Research indicates that thiazole derivatives, including the compound , exhibit significant activity against a range of bacterial and fungal pathogens.

  • Mechanism of Action : The antimicrobial efficacy is often attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication. For instance, studies have shown that thiazole derivatives can act synergistically with established antibiotics, enhancing their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Case Study : A study evaluating various thiazole derivatives found that compounds similar to (E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide displayed minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against certain pathogens, indicating strong antibacterial potential .

Pharmacological Investigations

The compound has also been investigated for its potential in pharmacology , particularly in the development of new therapeutic agents.

  • Research Findings : Investigations into its pharmacological properties have revealed that thiazole-based compounds can function as effective inhibitors of enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial targets in antibacterial drug development .
  • Biological Testing : In vitro studies have demonstrated that these compounds exhibit low hemolytic activity and non-cytotoxicity at therapeutic concentrations, making them promising candidates for further drug development .

Material Science Applications

Beyond medicinal uses, thiazole derivatives are being explored for their potential applications in material science , particularly in the synthesis of novel materials with specific electronic or photonic properties.

  • Synthesis of Advanced Materials : The unique structural features of thiazole compounds allow them to be integrated into polymer matrices or used as precursors for creating advanced materials with tailored properties for electronics or sensors .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity.

StepDescription
1Synthesis of thiazole core through cyclization reactions involving appropriate precursors.
2Introduction of substituents (e.g., dichlorophenyl) via electrophilic aromatic substitution.
3Formation of the hydrazonoyl cyanide moiety through condensation reactions with hydrazine derivatives.

Mechanism of Action

The mechanism of action of (E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Based Analogs

Table 1: Key Thiazole Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Variations
(E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide 477197-59-4 C₁₇H₁₀Cl₂N₄S 373.26 Parent compound; phenyl at C4 of thiazole
(E)-N-(3,5-dichlorophenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 477285-19-1 C₁₇H₉Cl₂FN₄S 391.25 3,5-dichlorophenyl; 4-fluorophenyl at C4
(E)-N-(2,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 477197-39-0 C₁₈H₁₂Cl₂N₄S 387.29 4-methylphenyl substituent at C4 of thiazole

Key Observations :

  • Phenyl Ring Modifications : The addition of a 4-fluorophenyl group (CAS 477285-19-1) increases electronegativity and polarity compared to the unsubstituted phenyl in the parent compound. Conversely, the 4-methylphenyl group (CAS 477197-39-0) enhances lipophilicity, which may improve membrane permeability .

Benzothiazole and Triazole Derivatives

Table 2: Non-Thiazole Heterocyclic Analogs
Compound Name Key Features Potential Applications
N-(6-Trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea Benzothiazole core; urea linkage Agrochemicals, antifungals
Etaconazole Triazole core; dioxolane ring Fungicide (plant protection)

Key Observations :

  • Functional Groups : The urea moiety in benzothiazole derivatives () offers hydrogen-bonding capabilities distinct from the cyanide group in the target compound, suggesting divergent biological targets .

Impact of Substituents on Physicochemical Properties

  • Chlorine vs. Fluorine : Chlorine atoms increase molecular weight and lipophilicity (logP), while fluorine enhances electronegativity without significantly altering steric bulk .
  • Methyl Groups : The 4-methylphenyl substituent (CAS 477197-39-0) raises molecular weight by ~14 Da compared to the parent compound, likely improving pharmacokinetic properties like half-life .

Biological Activity

(E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse literature sources.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzaldehyde with thioamide derivatives under acidic conditions to form the thiazole ring. This method allows for the introduction of the carbohydrazone moiety through subsequent reactions with hydrazine derivatives and cyanide sources.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
  • Biofilm Inhibition: It demonstrated a superior ability to inhibit biofilm formation compared to standard antibiotics like Ciprofloxacin .

The biological activity can be attributed to its ability to inhibit key enzymes involved in bacterial metabolism. For instance, derivatives of thiazole have been shown to act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Study 1: Antimicrobial Evaluation

In a systematic evaluation of thiazole derivatives, including this compound, researchers found that this compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The study utilized various assays to determine the MIC and MBC (Minimum Bactericidal Concentration) values, confirming its efficacy as a potential therapeutic agent .

Study 2: Structure-Activity Relationship

A detailed investigation into the structure-activity relationship (SAR) of thiazole derivatives highlighted that the presence of electron-withdrawing groups such as dichlorophenyl significantly enhances antimicrobial activity. The unique structural features of this compound contribute to its effectiveness against resistant strains .

Comparative Analysis

The following table summarizes the biological activities of related thiazole compounds for comparison:

Compound NameMIC (µg/mL)Biofilm InhibitionEnzyme Inhibition IC50 (µM)
This compound0.22 - 0.25YesDNA gyrase: 12.27 - 31.64
DHFR: 0.52 - 2.67
4-(benzo[d]thiazole) phenols0.15 - 0.20ModerateAChE: 2.7
N,N'-diaryl thiazoles0.30 - 0.40YesVarious

Q & A

Q. What are the recommended synthetic routes for (E)-N-(2,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide, and how can reaction yields be optimized?

Methodological Answer: The compound is synthesized via a multi-step condensation reaction. First, the thiazole core is formed by cyclizing α-halo ketones with thiourea derivatives. The carbohydrazonoyl cyanide group is introduced through a nucleophilic substitution reaction between the thiazole intermediate and a hydrazonoyl cyanide reagent. Yield optimization involves:

  • Controlling reaction temperature (e.g., 60–80°C for cyclization steps).
  • Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
  • Purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
    Yields typically range from 35% to 55% for analogous compounds, as seen in hydrazonoyl cyanide syntheses .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : The (E)-configuration is confirmed by the chemical shift of the hydrazonoyl proton (δ ~10–12 ppm) and coupling patterns. The thiazole C-2 carbon resonates at δ ~165–170 ppm, while the cyanide carbon appears at δ ~115–120 ppm .
  • IR Spectroscopy : Look for absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C=N of the thiazole ring) .
  • Elemental Analysis (CHNS) : Verify stoichiometry (e.g., C: ~60%, N: ~15%, S: ~8%) with deviations <0.3% .

Q. How should initial biological activity assays (e.g., antibacterial) be designed for this compound?

Methodological Answer:

  • Use standardized bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and broth microdilution assays (CLSI guidelines).
  • Test at concentrations of 1–100 μg/mL, with ampicillin as a positive control.
  • Monitor inhibition zones or MIC (Minimum Inhibitory Concentration) values. Analogous thiazole derivatives show activity via protein synthesis interference, likely targeting bacterial ribosomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to evaluate substituent effects on bioactivity?

Methodological Answer:

  • Variation of Substituents : Synthesize analogs with substituents on the phenyl (e.g., 3,5-dichloro vs. 4-fluoro) and thiazole rings (e.g., methyl or cyclohexyl groups). Compare bioactivity data .
  • Computational Modeling : Use DFT (Density Functional Theory) to calculate electron-withdrawing/donating effects and molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., ribosomal proteins) .
  • Data Correlation : Plot logP values against MIC to assess hydrophobicity-activity relationships.

Q. What crystallographic strategies are recommended for resolving hydrogen-bonding patterns and molecular conformation?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for refinement. Key steps include:
    • Growing single crystals via slow evaporation (solvent: chloroform/methanol 9:1).
    • Analyzing hydrogen bonds (e.g., N–H···N or C–H···O interactions) with Mercury software.
    • Confirming the (E)-configuration via torsion angles (e.g., C=N–N–C dihedral ~180°) .
  • Graph Set Analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) to predict packing stability .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound class?

Methodological Answer:

  • Reproducibility Checks : Re-test under standardized conditions (pH 7.4, 37°C) with controlled purity (HPLC ≥98%, as in ).
  • Assay Variability Analysis : Compare results across multiple assays (e.g., disk diffusion vs. microdilution).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity.
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of discrepancies (p <0.05).

Q. What methodologies are suitable for analyzing the compound’s physicochemical stability under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) and hygroscopicity.
  • pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 254 nm.
  • Light Sensitivity : Expose to UV-Vis light (λ = 300–800 nm) and track photodegradation kinetics.
  • Crystallographic Stability : Compare hydrogen-bond networks in crystals stored at 25°C vs. 4°C .

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